molecular formula C9H11N5O5 B1384149 7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 3,4-dihydro-3-beta-D-ribofuranosyl-(9CI) CAS No. 4968-68-7

7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 3,4-dihydro-3-beta-D-ribofuranosyl-(9CI)

Cat. No. B1384149
CAS RN: 4968-68-7
M. Wt: 269.21 g/mol
InChI Key: NNCMCLOTZNUFJG-UUOKFMHZSA-N
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Description

7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 3,4-dihydro-3-beta-D-ribofuranosyl-(9CI) is a chemical compound with the molecular formula C9H11N5O4 . It is a derivative of pyrazolo[3,4-d]pyrimidine . This compound is a purine nucleoside analogue and has shown broad antitumor activity targeting indolent lymphoid malignancies .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring fused with a triazole ring, forming a pyrazolo[3,4-d]pyrimidine core . The compound also contains a ribofuranosyl moiety .


Physical And Chemical Properties Analysis

This compound has a predicted density of 2.11±0.1 g/cm3 . Its pKa is predicted to be 8.02±0.70 .

properties

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-7-4(12-13-14)8(18)11-2-10-7/h2-3,5-6,9,15-17H,1H2,(H,10,11,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCMCLOTZNUFJG-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 3,4-dihydro-3-beta-D-ribofuranosyl-(9CI)

CAS RN

4968-68-7
Record name 8-Azainosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004968687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 3,4-dihydro-3-beta-D-ribofuranosyl-(9CI)
Reactant of Route 2
7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 3,4-dihydro-3-beta-D-ribofuranosyl-(9CI)
Reactant of Route 3
7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 3,4-dihydro-3-beta-D-ribofuranosyl-(9CI)
Reactant of Route 4
7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 3,4-dihydro-3-beta-D-ribofuranosyl-(9CI)
Reactant of Route 5
7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 3,4-dihydro-3-beta-D-ribofuranosyl-(9CI)
Reactant of Route 6
Reactant of Route 6
7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 3,4-dihydro-3-beta-D-ribofuranosyl-(9CI)

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